4-Benzyl-3-methylmorpholine
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Overview
Description
4-Benzyl-3-methylmorpholine is a heterocyclic organic compound that belongs to the morpholine family Morpholines are six-membered rings containing both nitrogen and oxygen atoms The presence of a benzyl group at the fourth position and a methyl group at the third position makes this compound unique in its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methylmorpholine can be achieved through several methods. One common approach involves the reaction of benzyl halides with morpholine derivatives. For example, benzyl chloride can react with 3-methylmorpholine in the presence of a base such as sodium hydroxide to yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of benzyl is coupled with a halogenated morpholine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylmorpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the methyl group at the third position.
3-Methylmorpholine: Lacks the benzyl group at the fourth position.
4-Benzyl-2-methylmorpholine: Has a methyl group at the second position instead of the third.
Uniqueness
4-Benzyl-3-methylmorpholine is unique due to the specific positioning of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-benzyl-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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